Diethyl 4-methoxybenzalmalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, ether; very soluble in acetone, benzene

Soluble in chloroform

Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C

23.2 mg/mL at 37 °C

Solubility in water, g/l at 20 °C: 20 (moderate)

soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil

1 mL in 1.5 mL 60% alcohol (in ethanol)

Canonical SMILES

Organic Synthesis:

Precursor for Heterocyclic Compounds

Diethyl 4-methoxybenzalmalonate serves as a versatile building block for synthesizing various heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. Through reactions like cyclization and condensation, it can be used to synthesize diverse heterocycles, including pyrazoles, pyridines, and pyrones. These heterocycles have numerous applications in medicinal chemistry, materials science, and agriculture [, ].

Claisen Condensation

This compound can participate in Claisen condensation reactions, a fundamental tool in organic synthesis for creating β-ketoesters. These β-ketoesters are valuable intermediates in the synthesis of various complex molecules, including pharmaceuticals, natural products, and polymers [].

Medicinal Chemistry:

- Development of Novel Drugs: The presence of the methoxy group (OCH3) and the aromatic ring in Diethyl 4-methoxybenzalmalonate provides a reactive scaffold for exploring potential biological activities. Researchers have investigated its use in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. However, further research is needed to fully understand its potential therapeutic effects [, ].

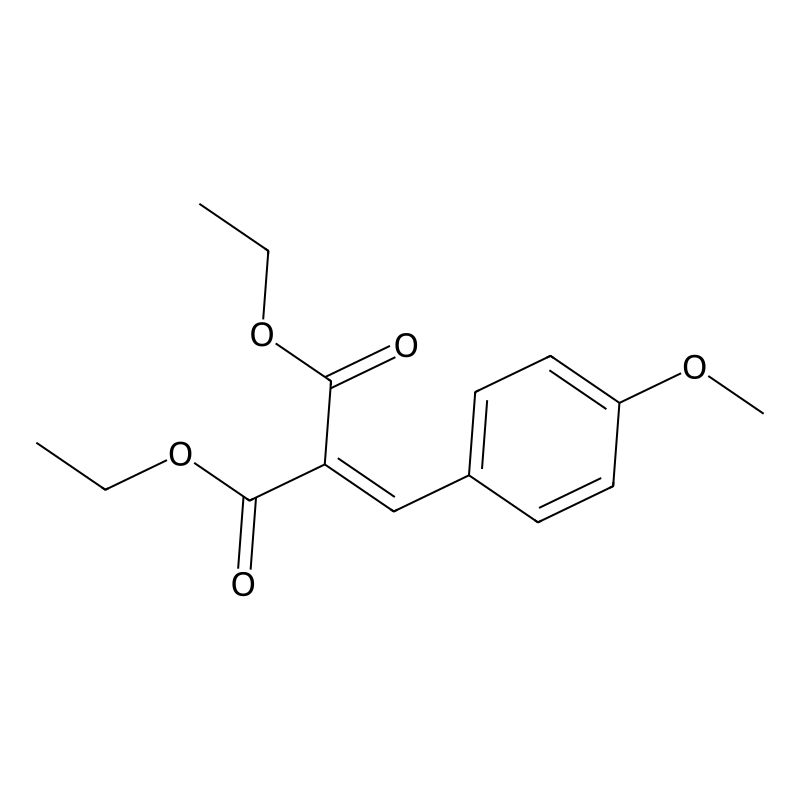

Diethyl 4-methoxybenzalmalonate is an organic compound characterized by the presence of a methoxy group and a malonate structure. It is derived from diethyl malonate, a well-known compound in organic chemistry, which serves as a versatile building block for various synthetic applications. The specific structure of diethyl 4-methoxybenzalmalonate includes a 4-methoxybenzaldehyde moiety attached to the malonate framework, providing it with unique chemical properties and reactivity patterns.

- Knoevenagel Condensation: This reaction involves the condensation of diethyl 4-methoxybenzalmalonate with active methylene compounds to form α,β-unsaturated carbonyl compounds. This is facilitated by a base, leading to the formation of products that are useful in further synthetic pathways .

- Decarboxylation: Under certain conditions, diethyl 4-methoxybenzalmalonate can undergo decarboxylation, resulting in the formation of substituted acetic acids .

- Claisen Condensation: Similar to other esters, it can also undergo Claisen condensation reactions, where it reacts with another ester in the presence of a strong base to form β-keto esters .

The synthesis of diethyl 4-methoxybenzalmalonate typically involves several steps:

- Formation of Diethyl Malonate: This is achieved through the esterification of malonic acid with ethanol.

- Benzaldehyde Reaction: The next step involves reacting diethyl malonate with 4-methoxybenzaldehyde in the presence of a base (such as sodium ethoxide) to facilitate the Knoevenagel condensation, leading to the formation of diethyl 4-methoxybenzalmalonate .

This multi-step synthesis allows for the introduction of various substituents on the aromatic ring, providing a pathway for generating diverse derivatives.

Diethyl 4-methoxybenzalmalonate finds applications in various fields:

- Synthetic Chemistry: It is used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.

- Material Science: The compound may serve as a precursor for polymers or other materials due to its reactive functional groups.

- Biological Research: Its derivatives are explored for potential therapeutic applications, particularly in drug development targeting specific diseases .

Interaction studies involving diethyl 4-methoxybenzalmalonate primarily focus on its reactivity with various nucleophiles and electrophiles. For example, it can react with amines or other nucleophiles to form amides or substituted products. Additionally, its interactions in biological systems could be investigated using assays that assess its inhibitory effects on enzymes or its binding affinity to biological receptors .

Several compounds share structural similarities with diethyl 4-methoxybenzalmalonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl Malonate | Dicarboxylic Acid Derivative | Versatile building block for various synthetic routes. |

| Ethyl 4-Methoxybenzoate | Ester | Lacks the malonate structure but shares methoxy group. |

| Benzylidene Malononitrile | Malononitrile Derivative | Contains nitrile group; used in different synthetic pathways. |

| Diethyl Benzylmalonate | Dicarboxylic Acid Derivative | Substituted at different positions on the aromatic ring. |

Diethyl 4-methoxybenzalmalonate stands out due to its specific structural features that combine both an aldehyde and a malonic acid derivative, allowing for unique reactivity patterns not found in simpler esters or aldehydes.

Molecular Architecture and Stereochemical Configuration

Diethyl 4-methoxybenzalmalonate exhibits a planar α,β-unsaturated ketone system, with the 4-methoxyphenyl group conjugated to the malonic ester moiety. The molecular formula is C₁₅H₁₈O₅, with a molecular weight of 278.30 g/mol. Key structural features include:

- 4-Methoxyphenyl group: Electron-donating methoxy substituent at the para position, enhancing resonance stabilization of the conjugated system.

- Diethyl malonate core: Two ethyl ester groups attached to a central carbon, enabling nucleophilic addition reactions.

The stereochemical configuration is achiral, as the compound lacks stereogenic centers.

Table 1: Physical Properties of Diethyl 4-Methoxybenzalmalonate

| Property | Value | Source |

|---|---|---|

| Boiling Point | 156–158°C (0.1 mmHg) | |

| Density | 1.141 g/cm³ | |

| Flash Point | 158.5°C | |

| LogP | 2.20 |

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for diethyl 4-methoxybenzalmalonate is limited, but related benzylidenemalonates (e.g., dimethyl 4-methoxybenzylidenemalonate) provide insights into conformational behavior. These compounds typically adopt a transoid geometry in the crystalline state, with the methoxy group positioned orthogonally to the malonic ester plane to minimize steric hindrance.

Key observations include:

- Conformational flexibility: The ethyl ester groups exhibit rotational freedom, allowing adjustment to minimize intermolecular interactions.

- Hydrogen bonding: Potential for weak C–H···O interactions between ethyl ester groups and aromatic protons, though no explicit crystallographic evidence is reported for this compound.

Comparative Conformational Analysis

Comparative Structural Analysis with Benzylidene Malonate Derivatives

Diethyl 4-methoxybenzalmalonate differs from unsubstituted benzylidenemalonates (e.g., diethyl benzylidenemalonate, CAS 5292-53-5) in electronic and steric properties due to the methoxy substituent.

Table 2: Structural and Reactivity Comparison

| Property | Diethyl 4-Methoxybenzalmalonate | Diethyl Benzylidenemalonate |

|---|---|---|

| Electron-donating group | Para-methoxy | None |

| Reactivity toward nucleophiles | Enhanced due to resonance stabilization | Moderate |

| UV absorption | Extended π-conjugation | Limited |

| Stability | Higher (methoxy protection) | Moderate |

The methoxy group increases the compound’s electron density, making it more reactive in nucleophilic additions compared to non-substituted analogs.

Physical Description

Colorless liquid with a sweet ester odor; [Hawley]

Liquid

COLOURLESS LIQUID.

colourless liquid with slightly fruity odou

Color/Form

Clear, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

199.00 to 200.00 °C. @ 760.00 mm Hg

199 °C

Flash Point

85 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 5.52

Density

Density (at 20 °C): 1.06 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

1.053-1.056

LogP

Odor

Slightly aromatic, pleasant odor

Aroma of ripe fruit, peach, cut grass

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.19 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 36

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

The in vitro distribution and fate of [(14)C]diethyl malonate and [(14)C]diisopropyl fluorophosphate were evaluated on normal and heat-treated pig skin. The extent of hydrolysis from the skin surface, skin, and receptor fluid was determined. A significant skin-mediated hydrolysis (15-35% of applied dose) was observed for diethyl malonate in normal skin, but not in heat-treated skin. These results indicated that a heat labile process (e.g., enzymatic hydrolysis) was in part responsible for the degradation of diethyl malonate after topical application to normal skin. Heat treatment tripled the skin penetration of diisopropyl fluorophosphate and reduced the amount of recovered hydrolysis product, diisopropyl phosphoric acid. Enzymatic and spontaneous hydrolysis, as well as impurity, accounted for the presence of degradation product.

Metabolism Metabolites

Diethyl malonate was hydrolyzed by adipose-tisue lipase and to the monoester by alpha-chymotrypsin.

Wikipedia

Pimecrolimus

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

Carbon Monoxide Process. According to this process, dimethyl, diethyl, and diisopropyl malonates are produced by a dicobalt octacarbonyl-catalyzed reaction of chloroacetates (methyl, ethyl, or isopropyl) with carbon monoxide in the presence of the appropriate alcohol. In the case of diethyl malonate the reaction is conducted at around 100 °C and 18 bar at pH 5.7. Ethyl acetate is formed as a major byproduct. After completion of the reaction, sodium chloride and catalyst are separated. The alcohol and the low-boiling components are distilled off and the nonconverted chloroacetate recovered by distillation. The crude ethyl malonate obtained is purified by redistillation.

Reacting chloroacetic acid to cyanoacetic acid using sodium cyanide and subsequent saponification; malonic acid if finally esterified by azeotropic distillation with ethanol in benzene.

General Manufacturing Information

Transportation Equipment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Paint and Coating Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Propanedioic acid, 1,3-diethyl ester: ACTIVE

Diethyl malonate is diethyl ester of malonic acid. Acylation of diethyl malonate using magnesium chloride and triethylamine is reported. K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with various substituted 1,2-allenic ketones yields polyfunctionalized beta,gamma-unsaturated enones.